5-Bromo-1H-indol-6-amine
Overview
Description
5-Bromo-1H-indol-6-amine is a compound with the CAS Number: 873055-33-5. It has a molecular weight of 211.06 . The compound is solid in physical form and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-1H-indol-6-amine is 1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
5-Bromo-1H-indol-6-amine is a solid compound . It has a molecular weight of 211.06 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The anticancer activity of indole derivatives is another area of interest . Their ability to bind with high affinity to multiple receptors could be leveraged in the development of new cancer treatments.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV and related conditions.
Antioxidant Activity
The antioxidant activity of indole derivatives is another promising area of research . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , suggesting potential applications in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis , a serious infectious disease that primarily affects the lungs.
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic activity , suggesting potential applications in the management of diabetes.
Safety And Hazards
The safety information for 5-Bromo-1H-indol-6-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, which suggest that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Indole derivatives, such as 5-Bromo-1H-indol-6-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
5-bromo-1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVQALZKTIHCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646823 | |
Record name | 5-Bromo-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indol-6-amine | |
CAS RN |
873055-33-5 | |
Record name | 5-Bromo-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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